Indolelactic acid

Description

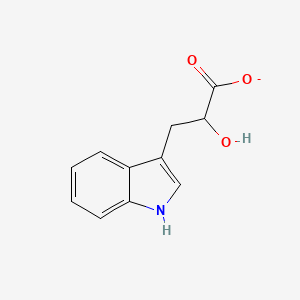

Structure

3D Structure

Properties

Molecular Formula |

C11H10NO3- |

|---|---|

Molecular Weight |

204.2 g/mol |

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1 |

InChI Key |

XGILAAMKEQUXLS-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Indolelactic Acid Production by Bifidobacterium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan, has emerged as a key signaling molecule in the host-microbiota dialogue. Produced by various gut commensals, particularly species of the genus Bifidobacterium, ILA exerts a range of beneficial effects, including immunomodulation, enhancement of intestinal barrier function, and neuroprotection.[1][2][3] This technical guide provides an in-depth overview of ILA production by Bifidobacterium species, detailing quantitative data, experimental protocols for its study, and the signaling pathways through which it mediates its biological functions.

Quantitative ILA Production by Bifidobacterium Species

Numerous studies have demonstrated that the ability to produce ILA varies significantly among different Bifidobacterium species and even between strains of the same species. Generally, species that are abundant in the infant gut, often referred to as infant-type Human-Residential Bifidobacteria (HRB), are more prolific producers of ILA compared to adult-type HRB and non-human residential bifidobacteria.[4][5][6][7]

The following table summarizes the quantitative data on ILA production by various Bifidobacterium strains as reported in the scientific literature. This data is crucial for selecting candidate strains for probiotic development and for understanding the metabolic potential of the gut microbiome.

| Bifidobacterium Species | Strain | ILA Concentration (µg/mL) | Reference |

| B. longum subsp. longum | JCM 1217 | 1.8 ± 0.1 | [5] |

| B. longum subsp. infantis | JCM 1222 | 2.1 ± 0.2 | [5] |

| B. breve | JCM 1192 | 2.5 ± 0.3 | [5] |

| B. bifidum | JCM 1255 | 2.2 ± 0.2 | [5] |

| B. adolescentis | JCM 1275 | 0.8 ± 0.1 | [5] |

| B. catenulatum | JCM 1194 | 0.7 ± 0.1 | [5] |

| B. pseudocatenulatum | JCM 1200 | 0.6 ± 0.1 | [5] |

| B. dentium | JCM 1195 | 0.4 ± 0.1 | [5] |

| B. animalis subsp. animalis | JCM 1190 | <0.1 | [5] |

| B. pseudolongum | JCM 1207 | <0.1 | [5] |

| B. longum | CCFM1029 | 16.97 ± 1.26 | [8] |

Experimental Protocols

The study of ILA production by Bifidobacterium and its effects on host physiology requires robust and reproducible experimental methodologies. This section outlines key protocols for bacterial cultivation, ILA extraction and quantification, and in vitro cell-based assays.

Cultivation of Bifidobacterium Species for ILA Production

This protocol describes the general conditions for growing Bifidobacterium species to assess their ILA production capabilities.

Workflow for Bifidobacterium Cultivation and ILA Analysis

Caption: A simplified workflow for cultivating Bifidobacterium and analyzing ILA production.

Materials:

-

Bifidobacterium strain of interest

-

De Man, Rogosa, and Sharpe (MRS) broth

-

L-cysteine hydrochloride

-

Anaerobic chamber or gas pack system

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Prepare MRS broth supplemented with 0.05% (w/v) L-cysteine hydrochloride. This supplement is crucial for creating the anaerobic conditions required for Bifidobacterium growth.[9]

-

Inoculate the broth with a single colony of the Bifidobacterium strain.

-

Incubate the culture at 37°C under anaerobic conditions for 16 to 48 hours. The exact incubation time may vary depending on the strain's growth rate.[10]

-

After incubation, centrifuge the culture to pellet the bacterial cells.

-

Collect the supernatant for ILA extraction and analysis.

Quantification of this compound

Accurate quantification of ILA is essential for comparative studies. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Materials:

-

Bacterial culture supernatant

-

Methanol (B129727) (pre-cooled)

-

Centrifuge

-

UHPLC-MS/MS system

Procedure:

-

To 100 µL of the bacterial supernatant, add 800 µL of pre-cooled methanol to precipitate proteins.[8]

-

Incubate the mixture on ice for 30 minutes.[8]

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.[8]

-

Carefully collect the supernatant containing the extracted metabolites.

-

Analyze the supernatant using a UHPLC-MS/MS system equipped with a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of indole (B1671886) derivatives.

Signaling Pathways Modulated by this compound

ILA's biological effects are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][11][12] Activation of AhR by ILA triggers a cascade of downstream signaling events that influence immune responses, gut barrier integrity, and neuronal function.

AhR-Mediated Anti-inflammatory Signaling

ILA has been shown to exert anti-inflammatory effects in various cell types, including intestinal epithelial cells and immune cells.[1][13] This is often achieved through the AhR-dependent regulation of inflammatory cytokine production.

ILA-AhR Anti-inflammatory Signaling Pathway

Caption: ILA activates AhR, leading to the modulation of inflammatory gene expression.

Upon binding to ILA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like IL-8.[1][13]

ILA's Role in Neuroprotection and Neurite Outgrowth

Recent studies have highlighted the neuroprotective potential of ILA.[3][14] It has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a model for neuronal differentiation. This effect is also mediated, at least in part, by AhR and involves the activation of downstream signaling cascades like the ERK pathway.[3]

ILA-Mediated Neuronal Differentiation Pathway

Caption: ILA enhances NGF-induced neurite outgrowth via AhR and the ERK pathway.

ILA, acting as an AhR agonist, can potentiate the NGF-induced signaling cascade. This leads to increased phosphorylation of extracellular signal-regulated kinase (ERK) and the transcription factor CREB, ultimately promoting the expression of genes involved in neuronal differentiation and neurite outgrowth.[3]

Conclusion

The production of this compound by Bifidobacterium species represents a significant mechanism of host-microbe interaction with profound implications for human health. The ability to quantify ILA production and understand its downstream signaling pathways is critical for the development of next-generation probiotics and targeted nutritional interventions aimed at harnessing the therapeutic potential of this microbial metabolite. Further research into the strain-specific production of ILA and its effects in various disease models will undoubtedly pave the way for novel therapeutic strategies in the fields of gastroenterology, immunology, and neurology.

References

- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bifidobacterium longum mediated tryptophan metabolism to improve atopic dermatitis via the gut-skin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells [escholarship.org]

- 14. researchgate.net [researchgate.net]

The Intricate Dance: Indolelactic Acid's Mechanism of Action on the Aryl Hydrocarbon Receptor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan produced by commensal bacteria, has emerged as a significant modulator of host physiology. Its pleiotropic effects, ranging from anti-inflammatory and antioxidant activities to the regulation of intestinal barrier integrity and neuroprotection, are largely attributed to its interaction with the aryl hydrocarbon receptor (AHR). The AHR, a ligand-activated transcription factor, functions as a crucial sensor of environmental and endogenous signals, translating them into cellular responses. This technical guide provides an in-depth exploration of the mechanism of action of ILA on the AHR, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. For researchers and professionals in drug development, understanding this interaction is paramount for harnessing the therapeutic potential of ILA and other AHR-modulating compounds.

Core Mechanism: ILA as an AHR Ligand

This compound acts as a direct ligand for the aryl hydrocarbon receptor.[1][2][3][4] This interaction is the initiating event in a cascade of molecular events that ultimately leads to changes in gene expression and subsequent physiological responses. While ILA is recognized as an AHR agonist, the precise quantitative details of its binding affinity and activation potency are not consistently reported across scientific literature, suggesting it may be a moderate affinity ligand compared to xenobiotic AHR activators.

Data Presentation: Quantitative Insights into ILA-AHR Interaction

The following table summarizes the available quantitative and qualitative data regarding the interaction of ILA and other tryptophan metabolites with the AHR. This comparative analysis provides context for ILA's potency as an AHR activator.

| Compound | Receptor Binding Affinity (Kd) | AHR Activation (EC50/IC50) | Target Gene Induction (e.g., CYP1A1) | Reference |

| This compound (ILA) | Not consistently reported | Not consistently reported | Induces CYP1A1 mRNA | [5] |

| Indole-3-acetic acid (IAA) | Not consistently reported | Weak agonist | Induces CYP1A1 mRNA | [2][5] |

| Tryptamine | Not consistently reported | EC50 ~0.048 mM (for CYP1A1 mRNA induction) | Potent inducer of CYP1A1 | [2] |

| Indole | Not consistently reported | EC50 ~3 µM (in human HepG2 cells) | Induces CYP1A1 and CYP1B1 | [4][6] |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Kd ~0.07 nM | High potency | Potent inducer of CYP1A1 | [7] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High affinity | High potency | Potent inducer of CYP1A1 | [2][8] |

Signaling Pathways of ILA-Mediated AHR Activation

Upon binding to ILA, the AHR undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This ILA-AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

Canonical AHR Signaling Pathway

Downstream Consequences of AHR Activation by ILA

The activation of AHR by ILA leads to the transcription of a battery of target genes, resulting in diverse physiological effects.

-

Xenobiotic Metabolism: A hallmark of AHR activation is the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of various endogenous and exogenous compounds.[8]

-

Antioxidant Response: ILA-mediated AHR activation has been shown to upregulate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[4][9] This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

-

Immune Modulation: AHR signaling plays a critical role in regulating immune responses. ILA can modulate cytokine production and influence the differentiation and function of various immune cells, contributing to its anti-inflammatory properties.[2][10]

-

Intestinal Barrier Function: By activating AHR in intestinal epithelial cells, ILA can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier and reducing gut permeability.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the ILA-AHR interaction. Below are representative protocols for key experiments.

AHR Ligand Binding Assay (Competitive Binding)

This assay determines the ability of a test compound, such as ILA, to compete with a radiolabeled ligand for binding to the AHR.

Materials:

-

Test compound (this compound)

-

Radiolabeled AHR ligand (e.g., [³H]TCDD)

-

Cytosolic protein extract containing AHR (e.g., from Hepa-1 cells)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of ILA.

-

In microcentrifuge tubes, combine the cytosolic extract with a fixed concentration of [³H]TCDD and varying concentrations of ILA or vehicle control.

-

Incubate the mixture at 20°C for 2 hours to allow for competitive binding.

-

Add HAP slurry to each tube and incubate on ice for 30 minutes, with vortexing every 10 minutes, to capture the AHR-ligand complexes.

-

Wash the HAP pellet with buffer to remove unbound ligand.

-

Resuspend the final pellet in scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding of [³H]TCDD at each ILA concentration and determine the IC50 value.

AHR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate AHR-dependent gene transcription.

Materials:

-

Hepa-1 cells (or other suitable cell line) stably transfected with an XRE-driven luciferase reporter plasmid.

-

Cell culture medium and supplements.

-

This compound

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of ILA or a vehicle control.

-

Incubate the cells for 4-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).

-

Plot the dose-response curve and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA regions to which the AHR-ARNT complex binds following activation by ILA.

Materials:

-

Cells treated with ILA or vehicle control.

-

Formaldehyde for cross-linking.

-

Lysis and sonication buffers.

-

Antibody specific for AHR.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Primers for qPCR or library preparation for sequencing (ChIP-seq).

Protocol:

-

Cross-link proteins to DNA in ILA-treated and control cells with formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments using sonication.

-

Immunoprecipitate the AHR-DNA complexes using an AHR-specific antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the AHR-DNA complexes from the beads.

-

Reverse the cross-links and digest the protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion and Future Directions

This compound is a key microbial metabolite that exerts a wide range of biological effects through its activation of the aryl hydrocarbon receptor. The mechanism involves direct ligand binding, nuclear translocation, heterodimerization with ARNT, and subsequent modulation of target gene expression. This leads to the regulation of critical cellular processes, including xenobiotic metabolism, antioxidant responses, and immune function.

While the qualitative aspects of the ILA-AHR interaction are well-established, a significant opportunity for future research lies in the precise quantification of its binding affinity and activation potency. Such data will be invaluable for the development of structure-activity relationships and the design of novel AHR-modulating therapeutics. Furthermore, detailed genome-wide studies, such as ChIP-seq, specifically in the context of ILA treatment, will provide a more comprehensive understanding of the direct genomic targets of the ILA-AHR signaling axis. As our understanding of the intricate interplay between the gut microbiome, its metabolites, and host physiology deepens, the ILA-AHR interaction will undoubtedly remain a focal point for research and therapeutic innovation.

References

- 1. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endogenous Tryptophan-Derived Ah Receptor Ligands are Dissociated from CYP1A1/1B1-Dependent Negative-Feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Insights into the Interaction of Tryptophan Metabolites with the Human Aryl Hydrocarbon Receptor in Silico: Tryptophan as Antagonist and no Direct Involvement of Kynurenine [imrpress.com]

- 10. journals.asm.org [journals.asm.org]

The Role of Indolelactic Acid in Host-Microbe Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite produced from the essential amino acid tryptophan by the gut microbiota, is emerging as a critical signaling molecule in the intricate communication network between the host and its resident microbes. This technical guide provides an in-depth overview of the current understanding of ILA's role in host-microbe communication, with a focus on its production, mechanisms of action, and physiological effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of microbial metabolites.

Microbial Production of this compound

ILA is not produced by the host but is a metabolic byproduct of tryptophan fermentation by specific gut bacteria. The primary producers of ILA belong to the genera Bifidobacterium and Lactobacillus. Several other bacterial species, including some strains of Escherichia coli and Clostridium, have also been reported to produce ILA, though generally at lower levels.[1] The production of ILA is influenced by the availability of tryptophan in the gut, which is derived from dietary protein.

Table 1: Production of this compound by Various Bacterial Species

| Bacterial Species | Reported Production Levels (µg/mL) | Reference |

| Bifidobacterium longum subsp. infantis | 22.17 - 33.12 | [1] |

| Bifidobacterium longum subsp. longum | 1.87 ± 1.05 | [2] |

| Bifidobacterium breve | 2.04 ± 0.97 | [2] |

| Lactiplantibacillus plantarum | 4.30 - 43.14 | [1][3] |

| Lacticaseibacillus paracasei | 4.30 - 30.70 | [1] |

| Limosilactobacillus reuteri | 4.30 - 30.70 | [1] |

| Enterococcus species | Detected (positive rate 6.90%) | |

| Weissella species | Detected (positive rate 5.88%) | |

| Pediococcus species | Detected (positive rate 15.38%) |

Mechanisms of Action: Signaling Pathways

ILA exerts its effects on the host primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to ILA, AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes. Beyond the canonical AHR pathway, ILA has also been shown to modulate other crucial signaling pathways, including the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The activation of AHR by ILA is a central mechanism underlying its immunomodulatory and barrier-enhancing effects. This pathway is crucial for maintaining intestinal homeostasis.

Modulation of NF-κB and Nrf2 Signaling Pathways

ILA has been demonstrated to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway. Conversely, it can enhance the cellular antioxidant response by activating the Nrf2 pathway.

Physiological Effects of this compound

The activation of these signaling pathways by ILA translates into a range of beneficial physiological effects for the host, particularly within the gastrointestinal tract and the immune system.

Enhancement of Gut Barrier Function

ILA contributes to the maintenance and enhancement of the intestinal epithelial barrier. It has been shown to increase the expression of tight junction proteins, such as ZO-1, occludin, and claudin-1, in intestinal epithelial cells.[4] This leads to a reduction in intestinal permeability, preventing the translocation of harmful substances from the gut lumen into the bloodstream.

Immunomodulation

ILA exhibits potent anti-inflammatory properties. It can attenuate the production of pro-inflammatory cytokines, such as IL-8 and TNF-α, in intestinal epithelial cells and macrophages.[5] This is primarily achieved through the inhibition of the NF-κB signaling pathway. Furthermore, by activating the AHR, ILA can promote the production of the anti-inflammatory cytokine IL-10 and the barrier-protective cytokine IL-22.

Table 2: In Vitro Effects of this compound on Host Cells

| Cell Type | ILA Concentration | Observed Effect | Reference |

| Macrophage cell line | 1-10 mM | Attenuation of LPS-induced NF-κB activation | [5] |

| Intestinal epithelial cells (HT-29) | Not specified | Alleviation of LPS-induced barrier damage and inflammation | [4] |

| Human corneal epithelial cells | 100 µM | Significant decrease in mRNA levels of IL-8, IL-6, and IL-1β | [6] |

| Human oral epithelial cells (TR146) | 1.875–15 μM | Reduction in TNF-α-induced CXCL10 and IL-6 production | [7] |

Systemic and Extra-intestinal Effects

Emerging research suggests that the influence of ILA extends beyond the gut. It has been implicated in the gut-brain axis, with studies suggesting a potential role in neuronal health. Additionally, ILA has been investigated for its protective effects in models of doxorubicin-induced cardiotoxicity and its potential as a biomarker for chronic kidney disease.[8][9]

Table 3: In Vivo Effects of this compound in Animal Models

| Animal Model | ILA Dosage | Observed Effect | Reference |

| DSS-induced colitis in mice | Not specified | Amelioration of colitis | [4] |

| Doxorubicin-induced cardiotoxicity in mice | 25 mg/kg | Improved cardiac function, reduced collagen deposition | [8] |

| DSS-induced colitis in mice | rIL-25 (0.4 and 0.8 μg) | Reduced diarrhea and gross bleeding | [10] |

Table 4: this compound Levels in Human Samples

| Sample Type | Condition | ILA Concentration | Reference |

| Feces | Healthy | Higher in infants with high B. infantis | [5] |

| Feces | IBD patients | Reduced levels compared to healthy controls | [11] |

| Serum | Healthy | Mean free plasma value of 1.34 ± 0.46 ng/mL | [12] |

| Serum | Healthy Volunteers | 0.05 - 0.23 µmol/L | [13] |

| Plasma | Chronic Kidney Disease | Significantly higher than healthy individuals | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Quantification of this compound by LC-MS/MS

Sample Preparation (from bacterial culture supernatant):

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

Acidify the supernatant with an appropriate acid (e.g., HCl).

-

Perform liquid-liquid extraction with a solvent such as ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific method.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification, with specific precursor-product ion transitions for ILA.[14][15]

In Vivo Model: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

-

Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days.

-

ILA Treatment: ILA can be administered via oral gavage or intraperitoneal injection at a predetermined dose, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

-

Assessment of Colitis:

-

Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Post-mortem Analysis: At the end of the experiment, collect the colon and measure its length. A shorter colon is indicative of more severe inflammation.

-

Histological Analysis: Process colon tissue for histological examination to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the colon tissue or serum.

-

In Vitro Model: Caco-2 Cell Monolayer for Gut Barrier Function

-

Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

ILA Treatment: Treat the Caco-2 monolayers with ILA at various concentrations, typically applied to the apical (luminal) side.

-

Assessment of Barrier Integrity:

-

Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the cell monolayer using a voltohmmeter. A higher TEER value indicates a more intact barrier.

-

Paracellular Permeability Assay: Add a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the apical side and measure its appearance in the basolateral (abluminal) compartment over time. Lower permeability to the marker indicates a tighter barrier.

-

-

Molecular Analysis: Lyse the cells to extract protein or RNA for analysis of tight junction protein expression (e.g., by Western blot or qPCR).

References

- 1. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oyc.co.jp [oyc.co.jp]

- 4. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of hinokitiol on human corneal epithelial cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole‐3‐Lactic Acid Inhibits Doxorubicin‐Induced Ferroptosis Through Activating Aryl Hydrocarbon Receptor/Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential dose effects of recombinant IL-25 on the development of dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

A Technical Guide to the Biological Functions of Microbial-Derived Indolelactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA), a key metabolite derived from the microbial fermentation of dietary tryptophan, has emerged as a significant signaling molecule at the host-microbiome interface. Produced by a variety of gut commensals, including species of Bifidobacterium, Lactobacillus, and Clostridium, ILA plays a crucial role in regulating host physiology, from immune homeostasis and intestinal barrier integrity to neuroprotection and cancer modulation.[1][2] Its biological activities are primarily mediated through the activation of host xenobiotic receptors, most notably the Aryl Hydrocarbon Receptor (AHR), although AHR-independent mechanisms are also being elucidated.[3][4][5] This technical guide provides an in-depth overview of the core biological functions of ILA, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support ongoing research and drug development efforts.

Core Signaling Pathways

ILA's multifaceted biological effects are orchestrated through several key signaling pathways. The most well-characterized is the AHR pathway, but evidence also points to its modulation of NF-κB, Nrf2, and STAT3 signaling, highlighting a complex regulatory network.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

ILA is a well-established ligand for AHR, a ligand-activated transcription factor crucial for maintaining mucosal homeostasis.[4] Upon binding ILA in the cytoplasm, AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key AHR targets include cytochrome P450 enzymes like CYP1A1 and genes involved in immune regulation and barrier function.[6][7]

References

- 1. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Ascendancy of Indole-3-Lactic Acid: A Technical Guide to its History and Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a tryptophan metabolite synthesized by commensal gut microbiota, has emerged from relative obscurity to become a focal point of research in intestinal health, immunology, and neuroscience. Initially identified as a metabolic byproduct of Bifidobacterium species in the late 1970s, its biological significance was not fully appreciated until recent advancements in metabolomics and a deeper understanding of the gut-brain axis. This technical guide provides a comprehensive overview of the discovery and history of ILA research, detailing its microbial origins, key physiological roles, and the experimental methodologies that have been pivotal in elucidating its mechanisms of action. Particular emphasis is placed on its interaction with the Aryl Hydrocarbon Receptor (AHR) and the subsequent modulation of downstream signaling pathways. This document serves as an in-depth resource, compiling quantitative data, experimental protocols, and visual representations of its metabolic and signaling pathways to facilitate further investigation and therapeutic development.

Discovery and Early Research

The first significant report on Indole-3-lactic acid as a microbial metabolite appeared in a 1979 publication in Applied and Environmental Microbiology. In this seminal work, researchers identified that 51 strains of the genus Bifidobacterium were capable of accumulating ILA in their culture broth when supplied with L-tryptophan. The metabolite was isolated and its structure confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy. This foundational study established the link between a prominent gut commensal and the production of this indole (B1671886) derivative.

For decades following its discovery, research into ILA remained sporadic. However, the burgeoning field of gut microbiome research in the 21st century, coupled with advanced analytical techniques, has led to a renaissance in the study of microbial metabolites and their impact on host physiology. ILA is now recognized as a key signaling molecule in the intricate crosstalk between the gut microbiota and the host.

Microbial Production of Indole-3-Lactic Acid

ILA is not produced by the human host but is a product of tryptophan metabolism by various species of gut bacteria. Bifidobacterium and Lactobacillus are among the most well-characterized producers of ILA.[1] The metabolic pathway involves the conversion of tryptophan to indole-3-pyruvic acid, which is then reduced to ILA.[1] Recent research has identified key enzymes in Bifidobacterium species, such as aromatic lactate (B86563) dehydrogenase, that are involved in this conversion.[2]

Table 1: Production of Indole-3-Lactic Acid by Various Bifidobacterium Strains

| Bifidobacterium Strain | ILA Concentration (µg/mL) in Culture Supernatant | Reference |

| B. longum subsp. longum | Higher levels compared to other strains | [3][4] |

| B. longum subsp. infantis | Higher levels compared to other strains | [3][4] |

| B. breve | Higher levels compared to other strains | [3][4] |

| B. bifidum | Higher levels compared to other strains | [3][4] |

| B. longum BB536 | 2.57 µM (approximately 0.52 µg/mL) | [5] |

| B. breve M-16V | 0.28 µM (approximately 0.06 µg/mL) | [5] |

Physiological Roles and Mechanisms of Action

ILA's biological activities are pleiotropic, with significant implications for intestinal homeostasis, immune modulation, and neuronal function. A central mechanism underlying many of these effects is its ability to act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6][7]

Anti-inflammatory Effects

One of the most well-documented roles of ILA is its anti-inflammatory activity, particularly in the context of the immature intestine. Studies have shown that ILA can reduce the production of the pro-inflammatory cytokine IL-8 in response to inflammatory stimuli.[6] This effect is mediated through the AHR, which upon activation by ILA, can interfere with inflammatory signaling pathways such as NF-κB.[7]

Table 2: Effect of Indole-3-Lactic Acid on IL-8 Production in H4 Cells

| ILA Concentration | IL-8 Reduction | Reference |

| 1 µM | Significant | [6] |

| 5 µM | Significant | [6] |

| 20 µM | Significant | [6] |

Neuroprotective and Neuronal Differentiation Effects

Emerging research has highlighted a potential role for ILA in neuroprotection and neuronal development. In PC12 cells, a model for neuronal differentiation, ILA has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth.[8] This effect is associated with the increased phosphorylation of key signaling proteins in the Ras/ERK pathway, including TrkA, ERK1/2, and CREB.[9]

Table 3: Effect of Indole-3-Lactic Acid (100 nM) on Protein Phosphorylation in PC12 Cells

| Protein | Phosphorylation Level (relative to control) | Reference |

| TrkA | Significantly increased | [9][10] |

| ERK1/2 | Significantly increased | [9][10] |

| CREB | 2.57 ± 0.48 | [9] |

Experimental Protocols

Quantification of Indole-3-Lactic Acid by UHPLC-MS/MS

This protocol is adapted from methods described for the analysis of indole compounds in bacterial cultures.[11][12][13][14][15]

Sample Preparation:

-

Centrifuge bacterial culture at high speed to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cellular debris.

-

For complex matrices, a protein precipitation step with a solvent like methanol (B129727) or acetonitrile (B52724) may be necessary, followed by centrifugation.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in negative mode for ILA ([M-H]⁻).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for ILA.

-

Quantification: Based on a standard curve generated with pure ILA standard.

Western Blot Analysis of AHR Pathway Activation

This protocol provides a general workflow for assessing the activation of the AHR pathway by ILA.[16][17][18][19][20]

Cell Lysis and Protein Quantification:

-

Treat cells with ILA for the desired time.

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., AHR, ARNT, CYP1A1, or phosphorylated forms of downstream signaling proteins) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the band intensities to a loading control protein (e.g., GAPDH or β-actin).

Signaling and Metabolic Pathways

Microbial Tryptophan Metabolism to Indole-3-Lactic Acid

The conversion of tryptophan to ILA by Bifidobacterium is a key metabolic pathway influencing host physiology.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activated by ILA

ILA's interaction with the AHR initiates a signaling cascade that modulates gene expression and cellular responses.

Future Directions and Therapeutic Potential

The growing body of evidence supporting the beneficial effects of ILA has positioned it as a promising candidate for therapeutic development. Its ability to modulate the immune system and potentially influence neuronal health opens up avenues for the treatment of a range of conditions, including inflammatory bowel diseases, necrotizing enterocolitis, and neurodevelopmental disorders. Future research will likely focus on optimizing the delivery of ILA, exploring its synergistic effects with other microbial metabolites, and further delineating its complex signaling interactions in various physiological and pathological contexts. The development of probiotics engineered for enhanced ILA production also represents an exciting frontier in harnessing the therapeutic potential of this fascinating molecule.

References

- 1. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 13. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Chemical structure and properties of indole-3-lactic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by the gut microbiota with significant implications for host physiology and therapeutic potential. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of ILA. It details its role as a signaling molecule, particularly through the Aryl Hydrocarbon Receptor (AhR), and its influence on inflammatory and metabolic pathways. Furthermore, this guide outlines established experimental protocols for the analysis and functional characterization of ILA, aiming to support further research and development in this promising area.

Chemical Structure and Physicochemical Properties

Indole-3-lactic acid is a derivative of the amino acid tryptophan, characterized by an indole (B1671886) ring linked to a lactic acid moiety. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Indole-3-Lactic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-3-(1H-indol-3-yl)propanoic acid | [1] |

| Synonyms | ILA, Indolelactic acid, 3-Indolyllactic acid | [2][3] |

| CAS Number | 1821-52-9 (racemic) | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Melting Point | 145-146 °C | [2][4] |

| pKa (Carboxylic Acid) | ~3.86 | [2] |

| XLogP3 | 1.5 | |

| Solubility | ||

| Water | ~17 mg/mL (0.083 M) at 25°C | [2] |

| DMSO | ~3 mg/mL, up to 100 mg/mL with sonication | [5] |

| Ethanol | ~2 mg/mL | [3] |

| Dimethyl formamide | ~10 mg/mL | [3] |

| Appearance | White solid | [6] |

| UV/Vis Maximum (λmax) | 222 nm, 280 nm | [3][7] |

Table 2: Spectroscopic Data for Indole-3-Lactic Acid

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectral data available, showing characteristic peaks for the indole ring and lactic acid side chain protons.[8][9] |

| ¹³C NMR | Spectral data available, confirming the carbon framework of the molecule.[9][10] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry shows an ion with m/z 204.0659 [M-H]⁻ in negative ESI mode.[7] Tandem MS fragmentation patterns have been characterized for identification.[7] |

| Infrared (IR) Spectroscopy | IR spectral data is available, showing characteristic absorption bands for the functional groups present in the molecule.[11][12] |

Biological Properties and Mechanisms of Action

Indole-3-lactic acid is a pleiotropic signaling molecule that modulates a variety of biological processes, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR). It is produced by a range of gut commensal bacteria, including species of Bifidobacterium and Lactobacillus.[13]

Anti-inflammatory Effects

ILA exhibits potent anti-inflammatory properties in various contexts. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 in intestinal epithelial cells stimulated with TNF-α or LPS.[5][14] This anti-inflammatory activity is often mediated through the activation of the AhR signaling pathway.[14]

Gut Barrier Function and Microbiota Modulation

ILA plays a crucial role in maintaining intestinal homeostasis. It can enhance the intestinal barrier function by promoting the expression of tight junction proteins.[15][16] Furthermore, ILA can modulate the composition of the gut microbiota, creating a more favorable environment for beneficial bacteria.

Aryl Hydrocarbon Receptor (AhR) Signaling

A primary mechanism of action for ILA is its role as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18][19][20] Upon binding ILA, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.

References

- 1. medkoo.com [medkoo.com]

- 2. Buy 3-(Indol-3-YL) lactate (EVT-1165709) | 101312-07-6 [evitachem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. guidechem.com [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labproinc.com [labproinc.com]

- 7. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DL-INDOLE-3-LACTIC ACID(832-97-3) 1H NMR spectrum [chemicalbook.com]

- 9. bmse000409 Dl-Indole-3-lactic Acid at BMRB [bmrb.io]

- 10. spectrabase.com [spectrabase.com]

- 11. DL-INDOLE-3-LACTIC ACID(1821-52-9) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells [escholarship.org]

- 15. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolelactic Acid: A Potential Gut-Derived Biomarker for Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic liver disease represents a significant global health burden, encompassing a spectrum of conditions from steatosis to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). The development of non-invasive, reliable biomarkers is critical for early diagnosis, prognosis, and monitoring of therapeutic interventions. Emerging evidence points towards the gut-liver axis and the metabolic products of the gut microbiota as key players in liver pathophysiology. Among these, metabolites derived from the essential amino acid tryptophan are gaining considerable attention. Indolelactic acid (ILA), a product of tryptophan metabolism by specific gut bacteria, has been identified as a potential biomarker that reflects the complex interplay between the host, its microbiome, and liver health. This technical guide provides a comprehensive overview of ILA's role in liver disease, focusing on its metabolic pathways, quantitative alterations, underlying signaling mechanisms, and the experimental protocols required for its investigation.

Tryptophan Metabolism and the Microbial Production of this compound

Dietary tryptophan is metabolized through three primary pathways: the kynurenine (B1673888) pathway in host cells, the serotonin (B10506) pathway in enterochromaffin cells, and the indole (B1671886) pathway, which is exclusively mediated by the gut microbiota.[1][2] In the gastrointestinal tract, a portion of unabsorbed tryptophan is converted by various bacterial species into indole and its derivatives, which can accumulate to significant concentrations.[1][3]

The formation of Indole-3-lactic acid (ILA) begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by bacterial aromatic amino acid aminotransferases.[3][4] Subsequently, IPyA is reduced to ILA, a reaction involving a phenyllactate dehydrogenase or an this compound dehydrogenase.[3][4] Several bacterial genera, including Bifidobacterium and Lactobacillus, are known to produce ILA.[3][4] Once produced in the gut, these indole derivatives can enter systemic circulation via the portal vein, directly influencing liver function.[4]

Quantitative Changes of this compound in Liver Disease

Alterations in the circulating and excretory levels of ILA have been observed across various liver disease models and patient cohorts. These changes suggest a dysregulation of gut microbiota function and tryptophan metabolism that correlates with disease presence and severity.

-

Alcohol-induced Liver Disease (ALD): In a Ppara-null mouse model that develops pathologies similar to early-stage human ALD, chronic alcohol treatment led to a significant elevation in the urinary excretion of ILA.[5] The increase was observed to be 1.5 to 2-fold higher in alcohol-treated mice compared to controls, suggesting ILA could be a conserved, pathology-specific biomarker for early ALD.[5]

-

Liver Fibrosis: The role of ILA in fibrosis appears complex. In a CCl4-induced mouse model of liver fibrosis, serum levels of ILA were found to be diminished in the fibrotic group.[6] Conversely, studies in humans with advanced liver disease show a different trend.

-

Hepatocellular Carcinoma (HCC): In patients with HCC, plasma concentrations of ILA were found to be significantly increased compared to healthy controls (p = 0.038).[7] This finding is particularly relevant as many HCC cases develop from a background of cirrhosis.[7]

Data Presentation

The quantitative data from key studies are summarized below for comparative analysis.

Table 1: Quantitative Changes in this compound (ILA) in Liver Disease

| Disease Model/Type | Matrix | Observation | Fold Change/p-value | Reference |

|---|---|---|---|---|

| Alcohol-induced Liver Disease (Ppara-null mouse) | Urine | Significantly elevated after 2, 5, and 6 months of alcohol treatment | ~2-fold increase (p < 0.0005) | [5] |

| Liver Fibrosis (CCl4-induced mouse) | Serum | Diminished in the fibrotic group | Not specified | [6] |

| Hepatocellular Carcinoma (Human) | Plasma | Increased in HCC patients vs. healthy controls | p = 0.038 |[7] |

Table 2: Changes in Related Gut-Derived Tryptophan Metabolites in Liver Disease

| Metabolite | Disease Type | Matrix | Observation | p-value | Reference |

|---|---|---|---|---|---|

| Indole-3-Propionic Acid (IPA) | Hepatic Steatosis (Human) | Feces | Decreased vs. healthy controls | Not specified | [8][9][10] |

| Indole-3-Acetic Acid (IAA) | Hepatic Steatosis (Human) | Feces | Decreased vs. healthy controls | Not specified | [8][9][10] |

| Indole-3-Propionic Acid (IPA) | Liver Fibrosis (Human) | Serum | Lower in individuals with fibrosis | p = 0.039 | [11][12] |

| Indole | Nonalcoholic Fatty Liver Disease (Human) | Serum | Lower in obese subjects with NAFLD | Not specified |[4][13] |

Signaling Pathways: The Role of the Aryl Hydrocarbon Receptor (AHR)

Indole derivatives, including ILA, are potent ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor expressed in various liver cells, including hepatocytes, hepatic stellate cells, and Kupffer cells.[14][15][16] The activation of AHR by gut-derived metabolites is a crucial mechanism in the gut-liver axis, modulating inflammatory and immune responses.[14][17]

Upon entering a liver cell, ILA can bind to the cytosolic AHR. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR complex into the nucleus. Inside the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14] This can lead to the modulation of genes involved in inflammation, such as those for cytokines (e.g., IL-22, IL-10) and enzymes that regulate cellular metabolism and detoxification (e.g., CYP1A1).[14][18] AHR signaling can have protective effects by strengthening the gut barrier, reducing the translocation of bacterial products like LPS to the liver, and directly attenuating hepatic inflammation.[3][4][19]

Experimental Protocols

Accurate quantification of ILA in biological matrices is essential for its validation as a biomarker. The primary methods employed are mass spectrometry and immunoassays.

Protocol 1: Quantification of ILA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules like ILA due to its high sensitivity and specificity. A general protocol is outlined below.

-

Sample Preparation (Serum/Plasma):

-

Thaw samples on ice.

-

To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled ILA) to correct for extraction variability.

-

Precipitate proteins by adding 400 µL of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 water:methanol) for injection.

-

-

Liquid Chromatography (LC) Separation:

-

Column: Use a reversed-phase column (e.g., C18 column).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: Run a gradient from low to high organic phase to separate ILA from other matrix components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: Use electrospray ionization (ESI), typically in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both ILA and its labeled internal standard. (e.g., for ILA, the precursor ion [M-H]⁻ is m/z 204.06).

-

Quantification: Generate a standard curve using known concentrations of ILA. Quantify ILA in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 2: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

While less specific than LC-MS/MS, ELISA can be a high-throughput method for quantification.[20] No commercial ELISA kit specifically for ILA was identified in the search results, but kits for the related metabolite Indole-3-Acetic Acid (IAA) are available and operate on a competitive inhibition principle that would be applicable.[21][22][23]

-

Principle: This assay employs the competitive inhibition technique. A microtiter plate is pre-coated with the target antigen (ILA).

-

Assay Procedure:

-

Standards and prepared biological samples are added to the wells.

-

A fixed amount of biotin-conjugated primary antibody specific to ILA is then added. The antibody will bind to either the ILA in the sample or the ILA coated on the plate.

-

The plate is incubated, and unbound components are washed away.

-

Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.

-

After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes a color change.

-

The reaction is stopped with an acid solution.

-

The optical density (color intensity) is measured spectrophotometrically (e.g., at 450 nm).

-

-

Quantification: The concentration of ILA in the sample is inversely proportional to the color intensity. The sample concentrations are determined by comparing their optical density to a standard curve.[21]

References

- 1. Tryptophan Metabolites in the Progression of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 5. UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Circulating Gut Microbe-Derived Metabolites Are Associated with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indole Alleviates Diet-induced Hepatic Steatosis and Inflammation in a Manner Involving Myeloid Cell PFKFB3 [scholarworks.indianapolis.iu.edu]

- 14. mdpi.com [mdpi.com]

- 15. d-nb.info [d-nb.info]

- 16. The aryl hydrocarbon receptor in liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 19. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]

- 22. biomatik.com [biomatik.com]

- 23. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

The Neuroprotective Potential of Indolelactic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neuroprotective effects of indolelactic acid (ILA), a key tryptophan metabolite. It is designed for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for neurodegenerative diseases. This document synthesizes current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to facilitate further research and development in this promising area. We focus on the mechanisms of action of ILA, including its role in promoting neuronal differentiation, its antioxidant and anti-inflammatory properties, and its interaction with key signaling pathways such as the aryl hydrocarbon receptor (AhR) and the Ras/ERK pathway.

Introduction: Tryptophan Metabolism and its Neuroactive Metabolites

Tryptophan, an essential amino acid, is metabolized through several pathways, producing a diverse array of bioactive molecules with significant physiological roles. Beyond its function as a protein constituent and a precursor for serotonin (B10506) and melatonin (B1676174) synthesis, tryptophan is catabolized by the gut microbiota into various indole (B1671886) derivatives.[1][2] These metabolites, including this compound (ILA), indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA), are emerging as crucial signaling molecules within the gut-brain axis, influencing neurological health and disease.[3][4]

Alterations in tryptophan metabolism have been implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[5][6] The balance between neurotoxic and neuroprotective tryptophan metabolites is critical for maintaining neuronal homeostasis.[1] ILA, in particular, has garnered attention for its potential neuroprotective properties, which include antioxidant and anti-inflammatory activities, as well as the ability to promote neuronal growth and differentiation.[3][7] This guide focuses on the current understanding of ILA's neuroprotective mechanisms and provides practical information for its further investigation.

Neuroprotective Mechanisms of this compound

The neuroprotective effects of ILA are multifaceted, involving direct antioxidant and anti-inflammatory actions, as well as the modulation of specific signaling pathways that are crucial for neuronal survival and function.

Promotion of Neurite Outgrowth and Neuronal Differentiation

A significant body of evidence points to ILA's ability to enhance neurite outgrowth, a fundamental process in neuronal development and regeneration. In vitro studies using the PC12 cell line, a well-established model for neuronal differentiation, have demonstrated that ILA potentiates nerve growth factor (NGF)-induced neurite extension in a dose-dependent manner.[8][9]

Antioxidant and Anti-inflammatory Properties

While direct quantitative data on the antioxidant and anti-inflammatory effects of ILA are still emerging, related indole derivatives have shown potent scavenging of free radicals and reduction of inflammatory mediators.[7][10] ILA is believed to contribute to neuroprotection by mitigating oxidative stress and neuroinflammation, key pathological features of many neurodegenerative diseases.

Modulation of Key Signaling Pathways

ILA exerts its neuroprotective effects through the activation of at least two major signaling cascades: the aryl hydrocarbon receptor (AhR) pathway and the Ras/ERK pathway.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: ILA has been identified as a ligand for the AhR, a transcription factor that plays a crucial role in modulating immune responses and cellular responses to environmental stimuli.[7][11] Activation of AhR by ILA can trigger anti-inflammatory responses and may contribute to its neuroprotective effects.[3]

-

Ras/ERK Pathway: The Ras/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. ILA has been shown to potentiate NGF-induced activation of the Ras/ERK pathway in PC12 cells, leading to increased phosphorylation of key downstream effectors like ERK1/2 and CREB, which are involved in promoting neurite outgrowth.[8]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of ILA.

Table 1: Effect of this compound on NGF-Induced Neurite Outgrowth in PC12 Cells [8][9]

| ILA Concentration | Percentage of Neurite-Bearing Cells (%) | Acetylcholinesterase (AchE) Activity (U/mg protein) |

| Control (NGF only) | 25.3 ± 2.1 | 1.5 ± 0.2 |

| 1 nM | 30.1 ± 2.5 | 1.8 ± 0.3 |

| 10 nM | 38.7 ± 3.2 | 2.2 ± 0.4 |

| 100 nM | 45.2 ± 3.8 | 2.8 ± 0.5 |

| 1 µM | 42.1 ± 3.5 | 2.6 ± 0.4 |

Table 2: Effect of this compound on Ras/ERK Pathway Activation in PC12 Cells (100 nM ILA + NGF) [8]

| Protein | Fold Change in Phosphorylation (vs. NGF only) |

| TrkA | 1.8 ± 0.2 |

| ERK1/2 | 2.5 ± 0.3 |

| CREB | 2.1 ± 0.2 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neurite Outgrowth Assay in PC12 Cells[8][12]

This protocol details the procedure for quantifying the effect of ILA on NGF-induced neurite outgrowth in PC12 cells.

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed PC12 cells in 24-well plates coated with collagen type IV at a density of 5 x 10^4 cells/well.

-

Treatment: After 24 hours, replace the medium with a low-serum medium (1% horse serum) containing 25 ng/mL NGF and varying concentrations of ILA (1 nM, 10 nM, 100 nM, 1 µM). A control group with NGF alone should be included.

-

Incubation: Incubate the cells for 5 days, replacing the medium with fresh treatment medium on day 3.

-

Quantification: On day 5, count the number of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) in at least five random fields per well using a phase-contrast microscope. Calculate the percentage of neurite-bearing cells.

-

Acetylcholinesterase (AchE) Activity: Lyse the cells and measure AchE activity using a commercial kit according to the manufacturer's instructions. Normalize the activity to the total protein concentration.

Western Blot Analysis of Ras/ERK Pathway Activation[8][13]

This protocol describes the detection of phosphorylated proteins in the Ras/ERK pathway.

-

Cell Treatment: Seed and treat PC12 cells with 100 nM ILA and 25 ng/mL NGF for 24 hours as described above.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TrkA, phospho-ERK1/2, phospho-CREB, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein or loading control.

In Vitro Antioxidant Activity Assays (DPPH and ABTS)[14][15]

These protocols are for assessing the free radical scavenging activity of ILA.

-

DPPH Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of ILA to the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

ABTS Assay:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of ILA to the diluted ABTS solution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anti-inflammatory Assay in Microglia[16][17]

This protocol is for evaluating the anti-inflammatory effects of ILA in lipopolysaccharide (LPS)-stimulated microglial cells.

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of ILA for 1 hour.

-

Stimulation: Stimulate the cells with 100 ng/mL LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by ILA and a typical experimental workflow for its investigation.

Caption: Overview of major tryptophan metabolic pathways.

Caption: Signaling pathways modulated by this compound.

Caption: A typical experimental workflow for investigating ILA.

Conclusion and Future Directions

This compound, a tryptophan metabolite derived from the gut microbiota, demonstrates significant promise as a neuroprotective agent. Its ability to promote neurite outgrowth and modulate key signaling pathways, such as the AhR and Ras/ERK pathways, highlights its potential for therapeutic intervention in neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the neuroprotective mechanisms of ILA.

Future research should focus on:

-

In vivo validation: Translating the promising in vitro findings into animal models of neurodegenerative diseases is a critical next step.

-

Bioavailability and Blood-Brain Barrier Penetration: Investigating the pharmacokinetics of ILA and its ability to cross the blood-brain barrier is essential for its development as a therapeutic agent.

-

Synergistic Effects: Exploring the potential synergistic effects of ILA with other neuroprotective compounds or therapeutic strategies.

-

Clinical Relevance: Ultimately, clinical trials will be necessary to determine the safety and efficacy of ILA in human patients.

By providing a comprehensive resource for researchers, this technical guide aims to accelerate the investigation and potential clinical application of this compound for the treatment of debilitating neurodegenerative disorders.

References

- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 2. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Tryptophan Metabolites and Brain Disorders | Semantic Scholar [semanticscholar.org]

- 7. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Indolelactic Acid in Human Plasma and Urine: A Technical Guide for Researchers

An In-depth Examination of Indolelactic Acid Concentrations, Analytical Methodologies, and Biological Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.

Introduction